molecular formula C10H8Br2F2O B14046854 1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14046854
M. Wt: 341.97 g/mol
InChI Key: BYJTYPNWTMOIAU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted phenyl compound, followed by the introduction of the propan-2-one moiety through a series of reactions. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one depends on its interaction with molecular targets. The bromine atoms and the difluoromethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness

1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one is unique due to the combination of bromine atoms and a difluoromethyl group on the phenyl ring, along with a ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8Br2F2O

Molecular Weight

341.97 g/mol

IUPAC Name

1-bromo-3-[2-bromo-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8Br2F2O/c11-5-8(15)3-6-1-2-7(10(13)14)4-9(6)12/h1-2,4,10H,3,5H2

InChI Key

BYJTYPNWTMOIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)CC(=O)CBr

Origin of Product

United States

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